

Application Notes and Protocols: Antioxidant 1024 for Preventing Thermal Degradation in Elastomers

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Compound of Interest

Compound Name: Antioxidant 1024

Cat. No.: B1329266

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These application notes provide detailed information and protocols for utilizing **Antioxidant 1024** to prevent thermal degradation in elastomers. **Antioxidant 1024** is a high molecular weight, sterically hindered phenolic antioxidant and metal deactivator, making it highly effective in protecting polymers from thermo-oxidative degradation.

Introduction to Antioxidant 1024

Antioxidant 1024 is a non-staining, high-performance antioxidant with the chemical name 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide. Its primary function is to inhibit the degradation of polymers initiated by heat and oxidation. A key feature of **Antioxidant 1024** is its dual functionality: it acts as both a primary antioxidant (radical scavenger) and a metal deactivator. This makes it particularly effective in polymer systems where trace metal ions from catalysts or processing equipment can accelerate degradation.

Key Properties of **Antioxidant 1024**:

Property	Value
Appearance	White to off-white powder
Melting Point	224°C min[1]
Specific Gravity	1.12[1]
Solubility (at 20°C)	Acetone: 1.0%, Methylene Chloride: 0.25%, Toluene: <0.01%, Water: <0.01%[1]

Antioxidant 1024 is suitable for a range of elastomers, including but not limited to:

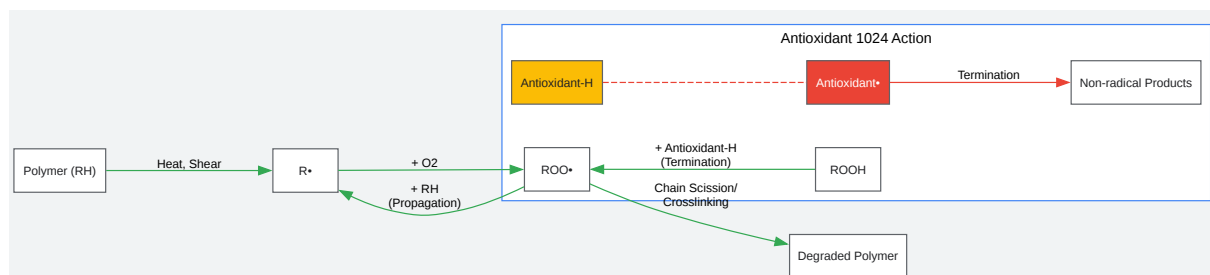
- Ethylene Propylene Diene Monomer (EPDM)
- Nitrile Butadiene Rubber (NBR)
- Epichlorohydrin (ECO)
- Cross-linked Polyethylene (XLPE)
- Polyolefin Elastomers

Mechanism of Action

Antioxidant 1024 employs a dual mechanism to protect elastomers from thermal degradation.

Primary Antioxidant: Free Radical Scavenging

As a hindered phenolic antioxidant, it donates a hydrogen atom from its hydroxyl group to reactive free radicals ($R\cdot$, $ROO\cdot$) that are formed during the oxidation of the polymer. This neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, rendering it relatively unreactive and unable to initiate further degradation.

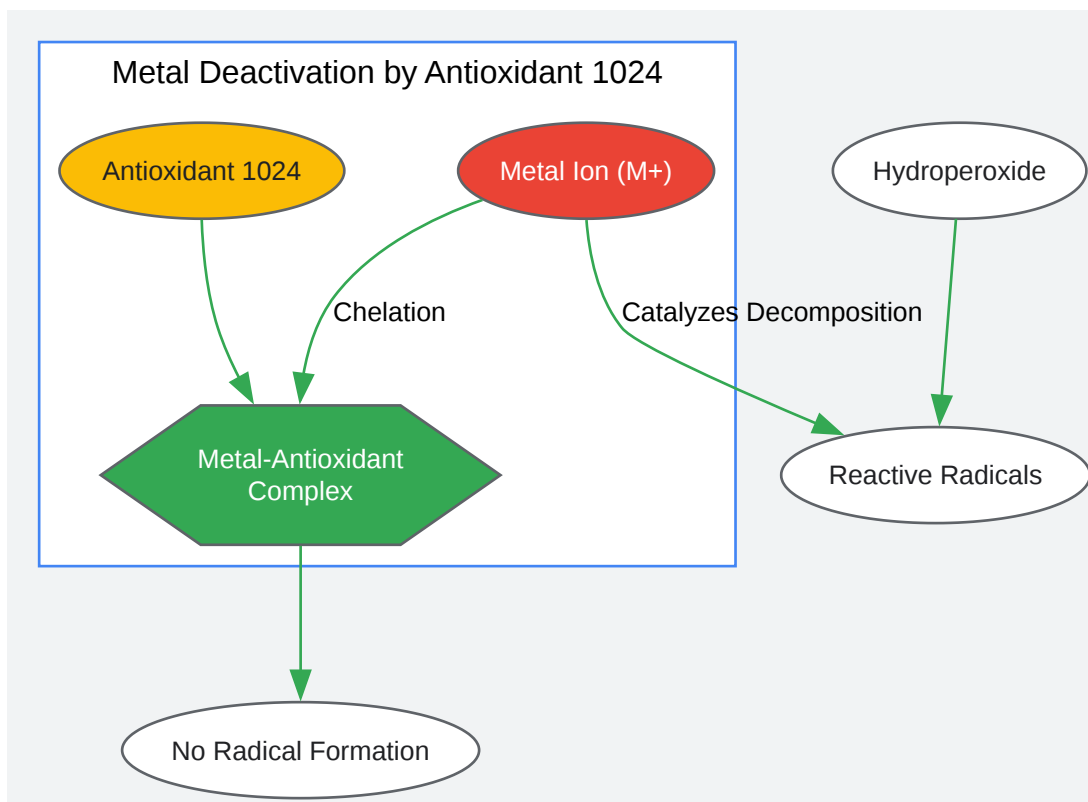


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Fig. 1: Free radical scavenging mechanism of **Antioxidant 1024**.

Metal Deactivation

Trace amounts of metal ions, such as copper, iron, and manganese, can act as catalysts in the oxidative degradation of polymers, significantly accelerating the decomposition of hydroperoxides into new free radicals. **Antioxidant 1024** contains functional groups that can chelate these metal ions, forming stable complexes. This sequestration of metal ions renders them catalytically inactive, thereby preventing this accelerated degradation pathway.



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Fig. 2: Metal deactivation mechanism of **Antioxidant 1024**.

Performance Data

The following tables summarize the performance of **Antioxidant 1024** in preventing the thermal degradation of various elastomers.

Table 1: Performance in Nitrile Butadiene Rubber (NBR) after Aging in Sour Gasoline^[1]

A study on a nitrile compound aged for two weeks at 40°C in sour gasoline (peroxide-containing) demonstrated the effectiveness of **Antioxidant 1024**.

Property	Without Antioxidant 1024	With 2 phr Antioxidant 1024
Tensile Strength Retained (%)	31	54
Elongation Retained (%)	60	82

Table 2: Illustrative Performance in EPDM after Thermal Aging

Disclaimer: The following data is illustrative of the typical performance of high-molecular-weight hindered phenolic antioxidants in EPDM and is intended for comparative purposes.

Test	Condition	Without Antioxidant	With 1 phr Antioxidant 1024
TGA Onset Temp. (°C)	10°C/min, N2	235	255
OIT at 200°C (min)	DSC, O2	15	45
Tensile Strength Ret. (%)	168h @ 150°C	45	75
Elongation at Break Ret. (%)	168h @ 150°C	30	65
Hardness Change (Shore A)	168h @ 150°C	+15	+5

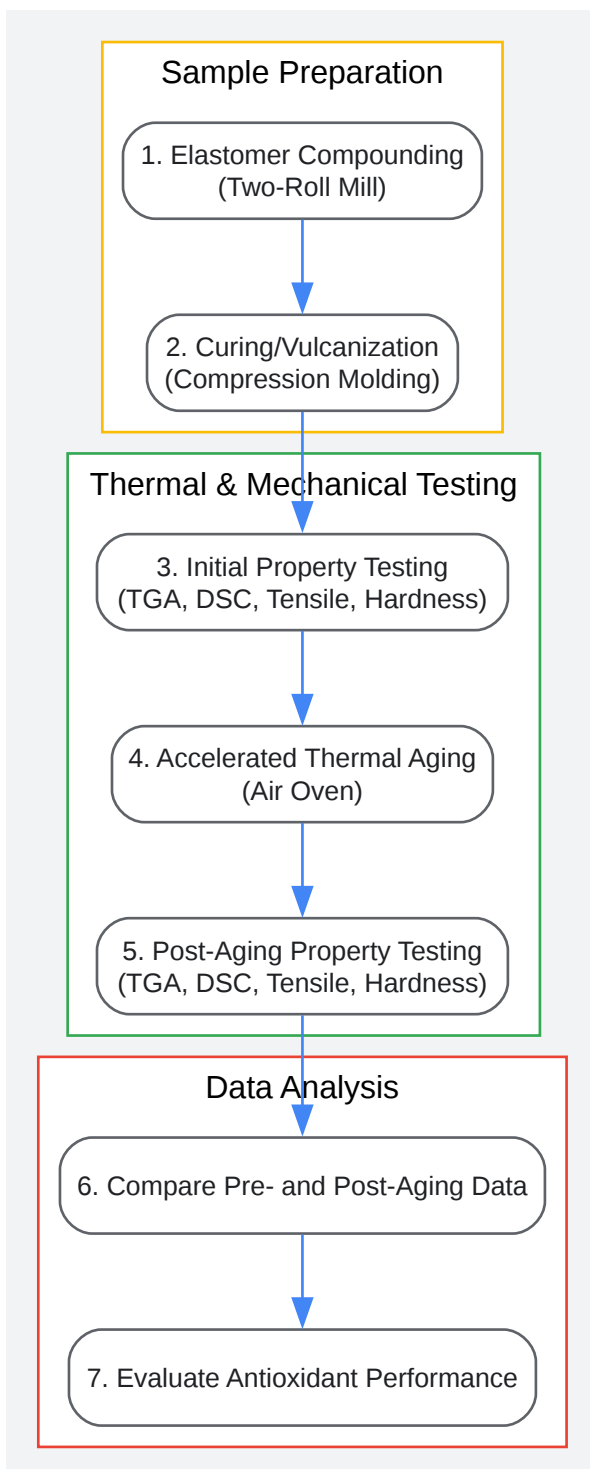
Table 3: Illustrative Performance in a Polyolefin Elastomer (POE) after Thermal Aging

Disclaimer: The following data is illustrative of the typical performance of high-molecular-weight hindered phenolic antioxidants in POE and is intended for comparative purposes.

Test	Condition	Without Antioxidant	With 0.5 phr Antioxidant 1024
TGA Onset Temp. (°C)	10°C/min, N2	220	240
OIT at 190°C (min)	DSC, O2	20	55
Tensile Strength Ret. (%)	240h @ 125°C	50	80
Elongation at Break Ret. (%)	240h @ 125°C	40	70
Hardness Change (Shore A)	240h @ 125°C	+10	+3

Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating **Antioxidant 1024** in elastomer formulations.



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Fig. 3: General experimental workflow for evaluating **Antioxidant 1024**.

Protocol 1: Incorporation of Antioxidant 1024 into an Elastomer Formulation

This protocol describes the mixing of an elastomer compound using a two-roll mill.

Materials and Equipment:

- Elastomer (e.g., EPDM, NBR)
- **Antioxidant 1024**
- Other compounding ingredients (e.g., carbon black, plasticizers, curing agents)
- Two-roll mill with temperature control[2]
- Safety equipment (gloves, safety glasses)

Procedure:

- **Mill Preparation:** Preheat the two-roll mill to the appropriate temperature for the specific elastomer (e.g., 50-70°C for many common elastomers). Set the nip gap to a wide setting.
- **Mastication:** Pass the raw elastomer through the mill several times until a continuous, smooth sheet is formed on one of the rolls. This process, known as mastication, reduces the viscosity of the rubber.
- **Incorporation of Ingredients:**
 - Gradually add fillers (like carbon black) and plasticizers to the elastomer band on the mill.
 - Once these are well dispersed, add **Antioxidant 1024** to the rolling bank. It is recommended to add antioxidants late in the mixing cycle for natural rubber to avoid inhibiting oxidative breakdown during mastication. For synthetic rubbers, it can be added earlier with other activators.

- Perform several $\frac{3}{4}$ cuts from each side and pass the rubber through the nip to ensure homogeneous dispersion.
- Addition of Curatives: Add the curing agents (e.g., sulfur and accelerators) at the end of the mixing process to prevent premature vulcanization (scorching).
- Homogenization and Sheetting: Make several end-to-end passes of the compound to ensure complete homogenization. Finally, sheet off the compound at a desired thickness.
- Conditioning: Allow the compounded rubber to rest for at least 24 hours at room temperature before proceeding with curing.

Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Equipment:

- Thermogravimetric Analyzer (TGA)

Procedure:

- Sample Preparation: Cut a small, uniform piece of the cured elastomer (5-10 mg).
- TGA Analysis:
 - Place the sample in the TGA pan.
 - Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Data Analysis:
 - Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.
 - Compare the TGA curves of the elastomer with and without **Antioxidant 1024**.

Protocol 3: Assessment of Thermo-Oxidative Stability by Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)

Equipment:

- Differential Scanning Calorimeter (DSC)

Procedure:

- Sample Preparation: Place a small, thin disc of the cured elastomer (5-10 mg) in an open aluminum DSC pan.
- OIT Measurement:
 - Heat the sample to the desired isothermal test temperature (e.g., 190-210°C) under a nitrogen atmosphere.
 - Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
 - Continue to hold the sample at the isothermal temperature until an exothermic peak is observed.
- Data Analysis:
 - The Oxidation Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates better resistance to oxidative degradation.

Protocol 4: Accelerated Oven Aging and Mechanical Property Testing

This protocol follows the general guidelines of ASTM D573 "Standard Test Method for Rubber —Deterioration in an Air Oven".[\[3\]](#)[\[4\]](#)

Equipment:

- Air-circulating oven with temperature control
- Tensile testing machine
- Durometer for hardness measurement

Procedure:

- Sample Preparation: Die-cut dumbbell-shaped tensile test specimens and prepare samples for hardness testing from the cured elastomer sheets.
- Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness (Shore A) of the unaged samples according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).
- Accelerated Aging:
 - Suspend the test specimens in the air-circulating oven at a specified temperature (e.g., 125°C or 150°C) for a defined period (e.g., 72, 168, or 240 hours). Ensure that the specimens are not in contact with each other.
- Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.
- Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged specimens.
- Data Analysis:
 - Calculate the percentage retention of tensile strength and elongation at break.
 - Determine the change in hardness.
 - Compare the results for the elastomer with and without **Antioxidant 1024** to quantify its protective effect.

Synergistic Combinations

The performance of **Antioxidant 1024** can be further enhanced when used in combination with other antioxidants. For improved heat resistance, it can be combined with synergistic antioxidants such as secondary antioxidants (e.g., phosphites or thioesters).[1] These secondary antioxidants function by decomposing hydroperoxides into non-radical, stable products.

Conclusion

Antioxidant 1024 is a highly effective stabilizer for a wide range of elastomers, providing excellent protection against thermal and oxidative degradation. Its dual-action mechanism as a primary antioxidant and a metal deactivator makes it a versatile choice for demanding applications. The protocols outlined in these notes provide a comprehensive framework for researchers and scientists to evaluate the performance of **Antioxidant 1024** in their specific elastomer formulations.

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